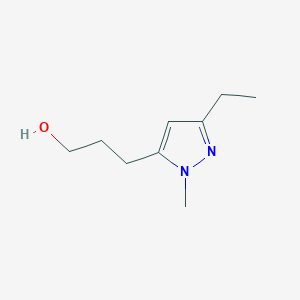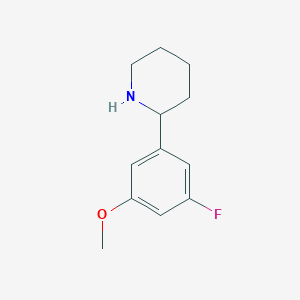![molecular formula C13H22IN3 B13630763 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide is a chemical compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group attached to a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide typically involves the reaction of 4-ethylphenyl-2-methylpropylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of hydroiodic acid, which facilitates the formation of the hydroiodide salt. The reaction conditions include maintaining a temperature of around 50-60°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, temperature range of 25-80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents, temperature range of 0-25°C.
Substitution: Nucleophiles such as amines, thiols; reaction conditions include solvents like ethanol or methanol, temperature range of 25-60°C.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various guanidine derivatives.
Biology: Investigated for its potential role as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group is known to form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cell membrane receptors, modulating signal transduction pathways and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-ethylphenyl)-2-(propylamino)ethyl]-N-methylcyclopropanamine
- N-(4-ethylphenyl)-2-methylpropanamide
Comparison
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide is unique due to its specific guanidine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger enzyme inhibition and higher reactivity in nucleophilic substitution reactions. Its hydroiodide salt form also enhances its solubility and stability, making it more suitable for various applications.
Eigenschaften
Molekularformel |
C13H22IN3 |
|---|---|
Molekulargewicht |
347.24 g/mol |
IUPAC-Name |
2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydroiodide |
InChI |
InChI=1S/C13H21N3.HI/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H |
InChI-Schlüssel |
JWWRGWSKUUNXHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid](/img/structure/B13630681.png)

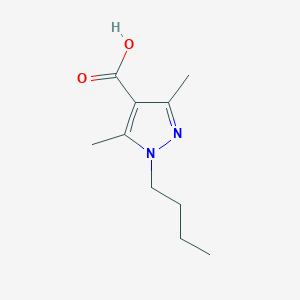
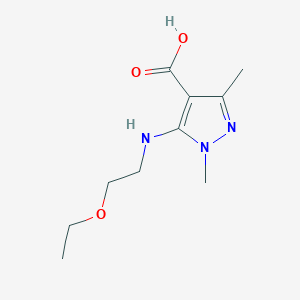
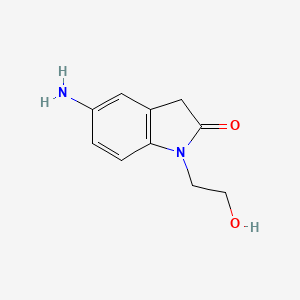
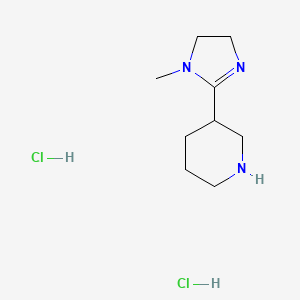
![Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13630728.png)
![cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one](/img/structure/B13630730.png)
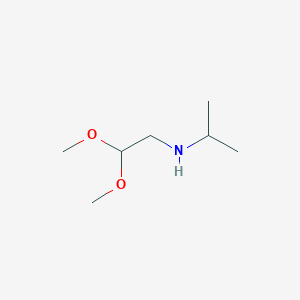

![Methyl 2-isopropyl-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13630750.png)

